1-(Naphthalen-2-yl)-1h-tetrazol-5-amine
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Overview
Description
1-(Naphthalen-2-yl)-1h-tetrazol-5-amine is a heterocyclic compound that features a naphthalene ring fused to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with sodium azide in the presence of a suitable catalyst, such as copper(I) chloride, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed:
Oxidation: Formation of naphthalene derivatives with oxidized functional groups.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
1-(Naphthalen-2-yl)-1h-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-1h-tetrazol-5-amine: Similar structure but with the naphthalene ring attached at a different position.
1-(Phenyl)-1h-tetrazol-5-amine: Similar tetrazole ring but with a phenyl group instead of a naphthyl group.
Uniqueness: 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine is unique due to the specific position of the naphthalene ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
14832-57-6 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-naphthalen-2-yltetrazol-5-amine |
InChI |
InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13,15) |
InChI Key |
RYJMTMFSAMKZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)N |
Origin of Product |
United States |
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